14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-
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Overview
Description
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- is a complex organic compound known for its unique structure and properties This compound belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms forming four fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- typically involves multi-step organic reactions. The starting materials are often simpler steroids or related compounds, which undergo a series of functional group transformations. Key steps may include hydroxylation, oxidation, and selective reduction reactions. The reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are commonly used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 20th position can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions are tailored to achieve the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce secondary alcohols. Substitution reactions can lead to the formation of ethers or esters with different functional groups.
Scientific Research Applications
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of other complex molecules and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-: This compound has an additional hydroxyl group, which may alter its chemical reactivity and biological activity.
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-, 12-benzoate:
Uniqueness
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy- is unique due to its specific arrangement of hydroxyl groups and the presence of a carbonyl group at the 20th position
Properties
CAS No. |
6869-50-7 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(3S,8S,9R,10R,12R,13S,14R,17R)-3,8,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O5/c1-12(22)15-6-9-21(26)19(15,3)17(24)11-16-18(2)7-5-14(23)10-13(18)4-8-20(16,21)25/h4,14-17,23-26H,5-11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
YETBVMVJLDSXHU-OTKHHKLUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O |
Canonical SMILES |
CC(=O)C1CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O |
Origin of Product |
United States |
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